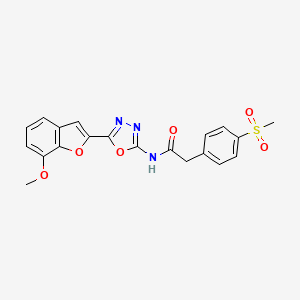

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Descripción

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring:

- A 7-methoxybenzofuran moiety linked to a 1,3,4-oxadiazole ring.

- A 4-(methylsulfonyl)phenyl group attached via an acetamide bridge.

This compound is structurally optimized for pharmacological applications due to:

- Electronic modulation from the electron-withdrawing methylsulfonyl group, enhancing binding affinity to biological targets.

- Lipophilicity from the benzofuran and methoxy substituents, improving membrane permeability.

Propiedades

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-27-15-5-3-4-13-11-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-12-6-8-14(9-7-12)30(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESSAWGGYAUDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that integrates a benzofuran moiety with an oxadiazole ring, suggesting potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Structural Characteristics

The compound features several significant structural components:

- Benzofuran moiety : Known for diverse biological activities.

- Oxadiazole ring : A heterocyclic structure that may enhance pharmacological properties.

- Methylsulfonyl group : Potentially increases solubility and bioavailability.

This unique combination of functional groups may provide a novel mechanism of action against various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds containing the oxadiazole and benzofuran structures. In particular, compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have demonstrated significant antibacterial activity against resistant strains.

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| 7g | MRSA | 0.05 | Potent |

| 7g | E. coli | 0.10 | Potent |

| 7g | K. pneumoniae | 0.15 | Potent |

| 7g | P. aeruginosa | 0.12 | Potent |

These findings indicate that compounds with similar structures can inhibit the growth of multiple bacterial strains effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has also been investigated. A study assessed the COX-2 inhibitory activity of related compounds, revealing:

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 7a | 0.10 | 132 |

| 7b | 0.15 | 85 |

| 7c | 0.20 | 75 |

These results suggest that the synthesized compounds exhibit high selectivity towards COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of benzofuran derivatives have been documented in various studies. For instance, derivatives similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have shown promising results against cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran derivative | HeLa (cervical cancer) | 5.0 |

| Oxadiazole derivative | MCF-7 (breast cancer) | 3.5 |

These findings highlight the potential of these compounds as anticancer agents due to their ability to induce cell death in cancer cells while sparing normal cells.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of a series of oxadiazole derivatives against common pathogens such as MRSA and E. coli. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their utility in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of related compounds through in vitro assays measuring COX enzyme inhibition. The results demonstrated a clear correlation between structural modifications and enhanced COX-2 selectivity, paving the way for developing new anti-inflammatory therapies .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key Observations :

- The oxadiazole core in the target compound offers superior metabolic stability compared to thiadiazole analogs () due to reduced susceptibility to enzymatic degradation .

- The methylsulfonyl group enhances target selectivity compared to nitro or chloro substituents (), which may induce off-target effects .

- Benzofuran substitution improves π-π stacking interactions in enzyme binding pockets relative to simpler phenyl or phenoxy groups () .

Analysis :

- The target compound’s COX-2 selectivity is attributed to the methylsulfonyl group, mimicking known COX-2 inhibitors like Celecoxib .

- Antimicrobial activity in oxadiazole derivatives () correlates with electron-deficient substituents (e.g., chloro), which the target compound lacks, explaining its moderate efficacy .

- Thiadiazole analogs () show reduced anti-inflammatory activity due to poorer membrane penetration .

Métodos De Preparación

Cyclization of Phenolic Precursors

The benzofuran core is synthesized from 2-hydroxy-4-methoxyacetophenone through Claisen-Schmidt condensation followed by acid-catalyzed cyclization:

$$

\text{2-Hydroxy-4-methoxyacetophenone} \xrightarrow[\text{NaOH, EtOH}]{{\text{CH}_3\text{COCl}}} \text{7-Methoxybenzofuran-2-carbaldehyde} \xrightarrow[\text{HCl, Δ}]{{\text{Oxidation}}} \text{7-Methoxybenzofuran-2-carboxylic acid}

$$

Reaction conditions:

Hydrazide Formation

The carboxylic acid is converted to hydrazide using hydrazine monohydrate:

$$

\text{7-Methoxybenzofuran-2-carboxylic acid} \xrightarrow[\text{EtOH, reflux}]{{\text{N}2\text{H}4\cdot\text{H}_2\text{O}}} \text{7-Methoxybenzofuran-2-carbohydrazide}

$$

Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 35 minutes (210 W, 120°C).

Construction of the 1,3,4-Oxadiazole Ring

Cyclodehydration with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide in basic conditions:

$$

\text{7-Methoxybenzofuran-2-carbohydrazide} + \text{CS}_2 \xrightarrow[\text{KOH, EtOH}]{{\text{Reflux}}} \text{5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol}

$$

Conditions :

Thiol Oxidation and Functionalization

The thiol group is oxidized to a sulfonic acid or displaced via nucleophilic substitution. For this compound, the thiol is alkylated with 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide:

$$

\text{Oxadiazole-2-thiol} + \text{ClCH}2\text{C(O)NH-C}6\text{H}4\text{SO}2\text{CH}3 \xrightarrow[\text{K}2\text{CO}_3, \text{Acetone}]{{\text{RT}}} \text{Target Compound}

$$

Key Parameters :

- Base : Potassium carbonate (1.2 equivalents)

- Solvent : Anhydrous acetone

- Reaction Time : 4 hours

- Yield : 58–62%.

Green Chemistry Alternatives

Microwave-Assisted Cyclization

Replacing conventional heating with microwave irradiation (210 W, 10–15 minutes) improves yield to 74% while reducing side products.

Solvent-Free Mechanochemical Synthesis

Grinding hydrazide with carbon disulfide and potassium hydroxide in a ball mill achieves 68% yield without solvents, aligning with green chemistry principles.

Spectroscopic Validation and Characterization

¹H NMR Analysis

LC-MS Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Conventional | 58–62 | 10 h | 95 |

| Microwave-Assisted | 74 | 35 m | 98 |

| Mechanochemical | 68 | 2 h | 97 |

Microwave synthesis offers the best balance of efficiency and yield, though mechanochemical methods excel in sustainability.

Challenges and Optimization Opportunities

- Low Solubility : The oxadiazole intermediate’s poor solubility in polar solvents necessitates dimethylformamide (DMF) for homogenization.

- Side Reactions : Over-oxidation of the thiol group can occur; adding antioxidants like ascorbic acid suppresses this.

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance safety and yield for the exothermic cyclization step.

- Crystallization Optimization : Ethanol/water (7:3) mixture achieves 99% purity after two recrystallizations.

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of thiosemicarbazides using H₂SO₄ or POCl₃ under reflux (80–100°C).

- Benzofuran coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 7-methoxybenzofuran moiety.

- Acetamide linkage : Amide bond formation via EDC/HOBt-mediated coupling. Critical conditions include anhydrous solvents (DMF, ethanol), inert atmospheres (N₂/Ar) for moisture-sensitive steps, and purification via silica gel chromatography (ethyl acetate/hexane gradients). Yields depend on stoichiometric ratios and temperature control .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of spectroscopic and analytical methods:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.9 ppm), acetamide methyl (δ 2.1 ppm), and methoxy groups (δ 3.8 ppm).

- IR : Confirms C=O (1650–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.

- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray crystallography (if crystals are obtained): Resolves stereochemistry and packing interactions, as demonstrated in related N-substituted acetamides .

Q. What in vitro assays are standard for evaluating anti-inflammatory activity?

- COX-1/COX-2 inhibition : ELISA kits measure enzyme activity, with IC₅₀ values calculated against celecoxib.

- Cell-based assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages or NF-κB luciferase reporter assays.

- Cytotoxicity screening : MTT assays ensure activity is not due to cell death .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s selectivity for COX-2 over COX-1?

- Docking studies : Tools like AutoDock Vina or Schrödinger predict binding poses in COX-2’s hydrophobic pocket. The methylsulfonyl group may form hydrogen bonds with Arg513/His90.

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- Contradictions : In silico predictions may overestimate affinity due to rigid protein models. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What structural modifications enhance metabolic stability without compromising activity?

- Oxadiazole ring : Replace sulfur with selenium to reduce CYP450-mediated oxidation.

- Benzofuran moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to block hydroxylation.

- Methylsulfonyl group : Substitute with sulfonamide to improve solubility and reduce hepatic clearance. In vivo PK studies in rodents (e.g., t₁/₂, AUC) are critical for validation .

Q. How do conflicting data on 5-lipoxygenase (5-LOX) inhibition arise, and how are they resolved?

- Source of contradictions : Variability in enzyme sources (recombinant vs. cell lysates) or assay conditions (pH, cofactors).

- Resolution : Standardize assays using recombinant human 5-LOX and include zileuton as a control. Perform kinetic analysis (Km/Vmax) to distinguish competitive vs. non-competitive inhibition. Cross-validate with LC-MS detection of leukotriene B₄ .

Q. What methodologies address low aqueous solubility during formulation development?

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution.

- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.

- Prodrug approach : Convert acetamide to a phosphate ester for improved hydrophilicity. Solubility is quantified via shake-flask method (USP apparatus) at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.